molecular formula C10H18N2O2S B562825 (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate CAS No. 101410-18-8

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate

Cat. No.: B562825
CAS No.: 101410-18-8
M. Wt: 230.326
InChI Key: KPAOKCBKJXBXNI-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a thiocarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate typically involves the reaction of (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiocarbamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocarbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thiocarbamoyl derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 2-carbamothioylpyrrolidine-1-carboxylate
  • (S)-Ethyl 2-carbamothioylpyrrolidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other similar compounds, which may have different alkyl groups, affecting their chemical behavior and applications.

Properties

IUPAC Name

tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAOKCBKJXBXNI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708313
Record name tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101410-18-8
Record name tert-Butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-carbamothioylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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